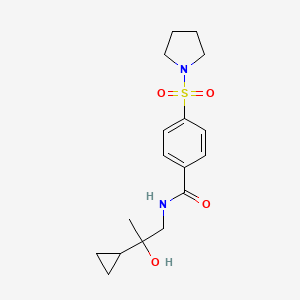
N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound It is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, a pyrrolidinylsulfonyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.
Introduction of the Hydroxypropyl Group: This step may involve the use of epoxides or other hydroxyl-containing intermediates.
Sulfonylation: The pyrrolidinyl group can be introduced through sulfonylation reactions using reagents like sulfonyl chlorides.
Benzamide Formation: The final step involves the formation of the benzamide moiety through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzamide moiety may undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzamides.
科学研究应用
N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide may have several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.
作用机制
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- N-(2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(2-cyclopropyl-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(2-cyclopropyl-2-hydroxypropyl)-4-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to the specific combination of functional groups it contains. The presence of the cyclopropyl group may impart unique steric and electronic properties, while the pyrrolidinylsulfonyl group may enhance its solubility and reactivity.
属性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-17(21,14-6-7-14)12-18-16(20)13-4-8-15(9-5-13)24(22,23)19-10-2-3-11-19/h4-5,8-9,14,21H,2-3,6-7,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXXINHWENISOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
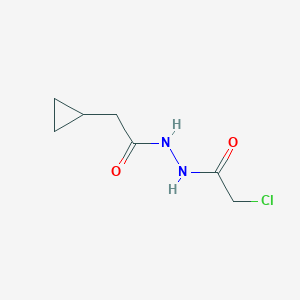
![2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2906118.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906120.png)
![4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B2906121.png)
![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906123.png)
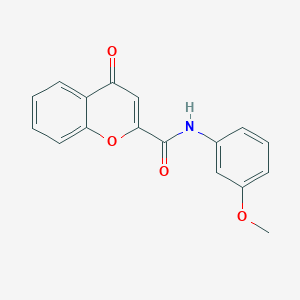
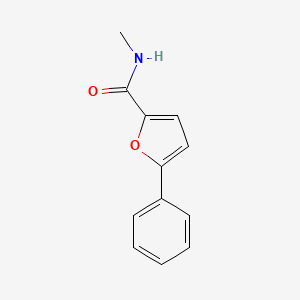
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2906130.png)
![Lithium 1-(cyclopropylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906131.png)
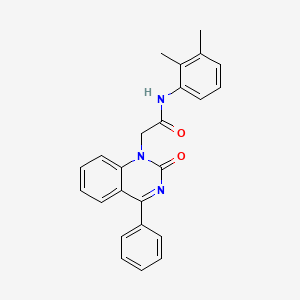
![N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2906134.png)
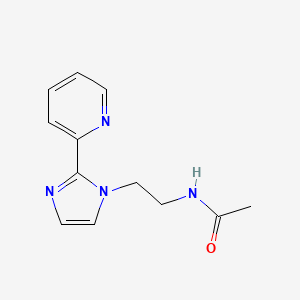
![1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2906137.png)

